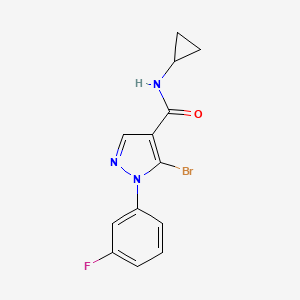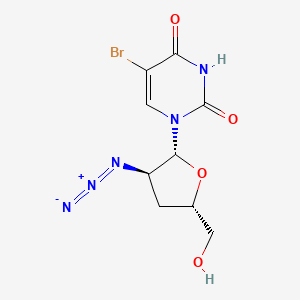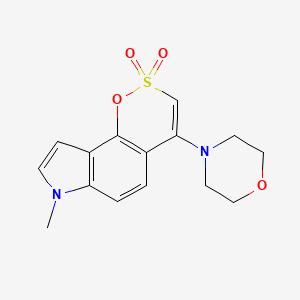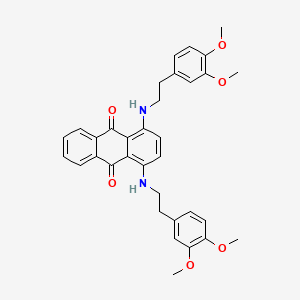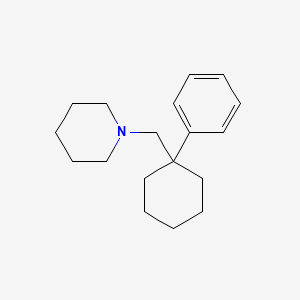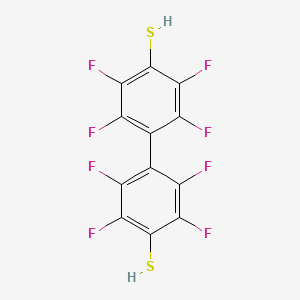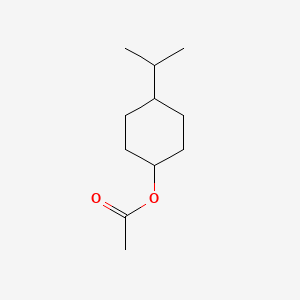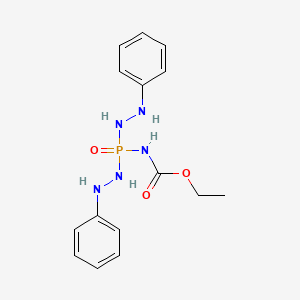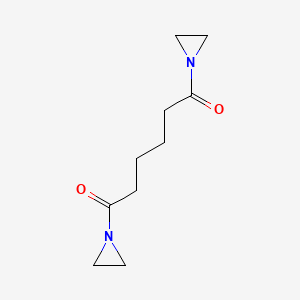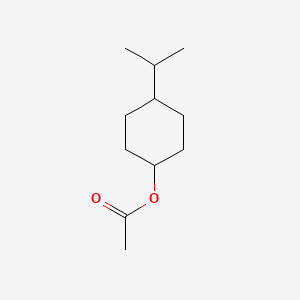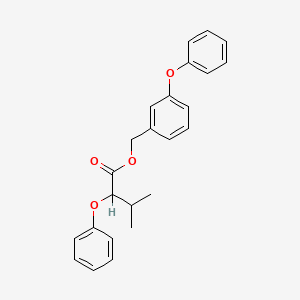
Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate is an organic compound with a complex structure that includes phenoxy and phenyl groups
Métodos De Preparación
The synthesis of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate typically involves multiple steps. One common method includes the use of Grignard reactions, where phenylmagnesium bromide reacts with an ester to form the desired product. The reaction conditions often require anhydrous environments and specific solvents like toluene or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form new products.
Aplicaciones Científicas De Investigación
(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its structural similarity to certain biological molecules.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate can be compared to other similar compounds, such as:
(3-phenoxyphenyl)methyl 3-methyl-2-phenylbutanoate: This compound has a similar structure but with different substituents, leading to variations in chemical properties and applications.
Phenoxyphenyl derivatives: These compounds share the phenoxyphenyl group and exhibit similar reactivity and uses in research and industry.
The uniqueness of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
63402-82-4 |
|---|---|
Fórmula molecular |
C24H24O4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate |
InChI |
InChI=1S/C24H24O4/c1-18(2)23(28-21-13-7-4-8-14-21)24(25)26-17-19-10-9-15-22(16-19)27-20-11-5-3-6-12-20/h3-16,18,23H,17H2,1-2H3 |
Clave InChI |
VDBYKZCRBWNMDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


